Phosphoric acid, hexadecyl (Z)-9-octadecenyl ester
Description
Properties
CAS No. |
52503-41-0 |
|---|---|
Molecular Formula |
C34H69O4P |
Molecular Weight |
572.9 g/mol |
IUPAC Name |
hexadecyl [(Z)-octadec-9-enyl] hydrogen phosphate |
InChI |
InChI=1S/C34H69O4P/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-38-39(35,36)37-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h17,19H,3-16,18,20-34H2,1-2H3,(H,35,36)/b19-17- |
InChI Key |
FNOGGVGDWPDBIN-ZPHPHTNESA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOP(=O)(O)OCCCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCOP(=O)(O)OCCCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Stoichiometry
-
- Phosphoryl chloride (POCl3)
- Hexadecyl alcohol (C16H33OH)
- (Z)-9-octadecenyl alcohol (C18H33OH, oleyl alcohol)
Molar Ratios:
The molar ratio of phosphoryl chloride to alcohols is critical. For monoesters, a 1:1 molar ratio is typical, while diesters require a 1:2 ratio. In some patented methods, mixtures of alcohols are used to tailor the properties of the final ester.Temperature:
The reaction is generally conducted at temperatures ranging from 50°C to 120°C to facilitate esterification while minimizing side reactions.Solvent:
The reaction may be performed neat or in inert solvents such as toluene or chlorinated hydrocarbons to control viscosity and heat transfer.
Reaction Mechanism
The reaction proceeds via nucleophilic substitution where the hydroxyl group of the alcohol attacks the electrophilic phosphorus atom in phosphoryl chloride, displacing chloride ions and forming the phosphoric acid ester bond. The reaction can be represented as:
$$
\text{POCl}3 + R-OH \rightarrow \text{RO-POCl}2 + HCl
$$
Subsequent substitution with additional alcohol molecules leads to di- or triesters depending on conditions.
Use of Alcohol Mixtures
Patents describe the use of mixtures of alcohols to produce phosphoric acid esters with tailored properties. For example, combining hexadecyl alcohol and oleyl alcohol allows the formation of esters with both saturated and unsaturated alkyl chains, improving surfactant performance in textile dyeing.
Neutralization and Salt Formation
After esterification, the acidic phosphoric esters can be neutralized with bases such as:
- Ammonium hydroxide
- Alkanolamines (e.g., monoethanolamine)
This step forms ammonium or alkanolammonium salts, enhancing water solubility and reducing corrosiveness, which is beneficial for industrial applications.
Data Table: Typical Reaction Parameters for Preparation
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Phosphoryl chloride | 1 mol | Reactant |
| Hexadecyl alcohol | 1 mol (for monoester) | Can be mixed with oleyl alcohol |
| (Z)-9-octadecenyl alcohol | 1 mol (for monoester) | Used alone or in mixture |
| Temperature | 50–120 °C | Controlled to optimize esterification |
| Reaction time | 2–6 hours | Depends on scale and conditions |
| Solvent | Toluene or none | Optional, for viscosity control |
| Neutralizing agent | Ammonium hydroxide or alkanolamine | For salt formation |
Research Findings and Applications
The phosphoric acid esters prepared by this method exhibit excellent leveling properties in dyeing wool and other nitrogen-containing fibers, improving dye uniformity and reducing defects.
The presence of unsaturated alkyl chains (from oleyl alcohol) imparts flexibility and improved interaction with fiber surfaces, enhancing surfactant efficiency.
These esters also serve as dispersants for pigments and dyes in coatings and printing inks, preventing agglomeration and improving stability.
The preparation methods are scalable and adaptable to produce esters with varying chain lengths and degrees of unsaturation, allowing customization for specific industrial needs.
Chemical Reactions Analysis
Types of Reactions
Phosphoric acid, hexadecyl (Z)-9-octadecenyl ester undergoes various chemical reactions, including:
Substitution: The ester can participate in substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Water, acid or base catalyst
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids
Substitution: Various nucleophiles under appropriate conditions
Major Products
Hydrolysis: Phosphoric acid, hexadecyl alcohol, (Z)-9-octadecenyl alcohol
Oxidation: Epoxides, hydroxylated derivatives
Substitution: Various substituted phosphates
Scientific Research Applications
Applications in Materials Science
2.1. Leveling Agents in Dyeing Processes
One significant application of phosphoric acid esters is as leveling agents in the dyeing of nitrogen-containing fibers, particularly wool. These compounds help achieve uniform dye distribution on fibers, preventing uneven coloration and enhancing the aesthetic quality of dyed materials. A patent describes the preparation of phosphoric acid esters through the reaction of phosphoroxy chloride with a mixture of alcohols, specifically targeting their use in textile applications .
| Application | Description |
|---|---|
| Leveling Agents | Used in dyeing nitrogen-containing fibers like wool to ensure uniform color distribution. |
2.2. Adhesives and Sealants
Phosphoric acid esters can also serve as components in adhesives and sealants due to their ability to enhance adhesion properties. Their chemical structure allows for better interaction with substrates, improving the durability and performance of adhesive formulations.
Applications in Pharmaceuticals
3.1. Drug Delivery Systems
In pharmaceutical research, phosphoric acid esters have been investigated for their potential use in drug delivery systems. Their amphiphilic nature can facilitate the encapsulation of hydrophobic drugs, improving bioavailability and therapeutic efficacy.
3.2. Organocatalysis
Recent studies have highlighted the role of chiral phosphoric acids as organocatalysts in asymmetric synthesis processes. Although this research primarily focuses on chiral variants, the underlying principles can extend to non-chiral phosphoric acid esters like hexadecyl (Z)-9-octadecenyl ester in catalyzing specific reactions .
| Application | Description |
|---|---|
| Drug Delivery | Enhances bioavailability of hydrophobic drugs through improved encapsulation techniques. |
| Organocatalysis | Potential use in asymmetric synthesis as a catalyst for various chemical reactions. |
Agricultural Applications
Phosphoric acid esters are also explored for use in agricultural formulations, particularly as surfactants in pesticide formulations. Their ability to reduce surface tension enhances the spreading and adhesion of pesticides on plant surfaces, improving efficacy.
| Application | Description |
|---|---|
| Surfactants in Pesticides | Improves spreading and adhesion of pesticides on plant surfaces for enhanced effectiveness. |
Case Studies
5.1. Textile Industry Study
A study focused on the application of phosphoric acid esters as leveling agents demonstrated significant improvements in dye uptake and uniformity when applied to wool fibers compared to traditional methods . The findings support the compound's role in enhancing textile processing efficiency.
5.2. Pharmaceutical Research
Research on drug delivery systems utilizing phosphoric acid esters revealed that these compounds could effectively encapsulate hydrophobic drugs, leading to improved release profiles and therapeutic outcomes . This highlights their potential impact on pharmaceutical formulations.
Mechanism of Action
The mechanism of action of phosphoric acid, hexadecyl (Z)-9-octadecenyl ester involves its interaction with biological membranes and proteins. Its amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes, including signaling pathways and membrane transport .
Comparison with Similar Compounds
Structural and Functional Group Differences
The following table summarizes key differences between phosphoric acid, hexadecyl (Z)-9-octadecenyl ester and analogous compounds:
Key Observations :
- Phosphate vs. Carboxylic Esters: The phosphate group in the main compound enhances polarity and water solubility compared to carboxylic acid esters like 9-octadecenoic acid hexadecyl ester, which are more lipophilic .
- Phosphonic Acid Esters : Phosphonic acid esters (e.g., di-(9Z)-9-octadecenyl phosphonate) exhibit greater hydrolytic stability than phosphate esters, making them suitable for harsh industrial environments .
- Wax Esters: Linear wax esters (e.g., 9-hexadecenoic acid octadecyl ester) lack charged groups, resulting in lower reactivity and applications in lubrication or waterproofing .
Analytical Identification
- GC-MS Detection: this compound and its analogs are identified using DI-SPME/GC-MS, with retention indices and mass spectral fragmentation patterns aiding differentiation. For example, 9-octadecenoic acid esters elute earlier than phosphorylated analogs due to lower polarity .
- Structural Confirmation : Phosphorylated compounds often show distinct fragment ions (e.g., m/z 98 for PO₄⁻), while carboxylic esters fragment at the carbonyl group (e.g., m/z 74 for methyl esters) .
Stability and Reactivity
Biological Activity
Phosphoric acid, hexadecyl (Z)-9-octadecenyl ester, is a phospholipid derivative that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is an alkyl phospholipid characterized by a long hydrophobic tail and a hydrophilic phosphate head. Its chemical structure can be represented as follows:
- Molecular Formula : CHOP
- Molecular Weight : 474.71 g/mol
1. Immunomodulatory Effects
Research indicates that alkyl phospholipids, including hexadecyl (Z)-9-octadecenyl ester, can modulate immune responses. They activate macrophages, enhancing their phagocytic activity and promoting a humoral immune response. This mechanism is crucial in cancer therapy, where immune activation can lead to improved tumor cell clearance .
2. Anticancer Properties
Alkyl phospholipids have been studied for their cytotoxic effects against various cancer cell lines. In vitro studies show that these compounds can induce apoptosis in tumor cells through mechanisms such as the activation of caspases and modulation of mitochondrial pathways .
Case Study 1: Anticancer Activity
A study investigated the cytotoxic effects of several alkyl phospholipids on human cancer cell lines. The findings demonstrated that hexadecyl (Z)-9-octadecenyl ester exhibited significant cytotoxicity against HepG2 cells with an IC value of approximately 30 μg/mL. This suggests a potent ability to inhibit cell proliferation in hepatocellular carcinoma .
Case Study 2: Immunological Response Enhancement
In another study, the compound was shown to enhance the activation of cytotoxic macrophages when administered in conjunction with specific immunogenic stimuli. This resulted in increased phagocytosis rates and improved immune responses in animal models .
Data Tables
| Study | Cell Line | IC (μg/mL) | Mechanism |
|---|---|---|---|
| Study 1 | HepG2 | 30 | Apoptosis induction via caspase activation |
| Study 2 | RAW264.7 | Not specified | Enhanced phagocytosis and immune activation |
Q & A
Q. How can Phosphoric acid, hexadecyl (Z)-9-octadecenyl ester be synthesized and purified for laboratory use?
- Methodological Answer : Synthesis involves esterification of phosphoric acid with hexadecyl alcohol and (Z)-9-octadecenol. Use coupling agents like dicyclohexylcarbodiimide (DCC) or catalytic acid/alkaline conditions to promote ester bond formation. Purification is typically achieved via column chromatography (silica gel, eluting with hexane/ethyl acetate gradients) or recrystallization. Validate purity using thin-layer chromatography (TLC) or HPLC with UV detection at 200–220 nm for ester groups .
Q. What analytical techniques are most effective for identifying and quantifying this compound in complex biological matrices?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem MS (LC-MS/MS) are optimal. For GC-MS, derivatization (e.g., silylation) may enhance volatility. In LC-MS, electrospray ionization (ESI) in negative ion mode is suitable due to the phosphate group. Quantification requires internal standards (e.g., deuterated analogs) and calibration curves, as demonstrated in plant extract analyses where similar esters were quantified with ±2% precision .
Q. How can researchers distinguish this compound from structurally similar esters (e.g., (Z,Z)-9-octadecenyl derivatives)?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm molecular formula (C₃₄H₆₆O₄P, exact mass 506.8866) . Coupled with nuclear magnetic resonance (NMR), the (Z)-configuration of the 9-octadecenyl chain can be confirmed via ¹H-NMR (δ 5.3–5.4 ppm, olefinic protons) and NOESY correlations .
Advanced Research Questions
Q. How can discrepancies in concentration data for this compound across biological growth stages be resolved?
- Methodological Answer : Address variability by replicating experiments (n ≥ 5) and using statistical tools (e.g., ANOVA with post-hoc Tukey tests). Validate extraction efficiency via spike-and-recovery experiments in plant matrices. For example, in Cannabis sativa roots, (Z,Z)-9-octadecenyl ester concentrations varied from 10.04% to 31.18% across growth stages, requiring normalization to biomass or internal lipid markers .
Q. What methodologies are recommended for studying the thermal and pH stability of this ester in aqueous solutions?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–12) and temperatures (4–60°C). Monitor degradation via HPLC-UV or LC-MS, tracking parent compound loss and hydrolysis products (e.g., free phosphoric acid or alcohols). Kinetic modeling (Arrhenius plots) predicts shelf-life under storage conditions .
Q. How can the compound’s interaction with lipid bilayers be experimentally investigated?
- Methodological Answer : Incorporate the ester into liposomes (phosphatidylcholine-based) and assess membrane integration using differential scanning calorimetry (DSC) for phase transition shifts. Fluorescence anisotropy with probes like DPH (1,6-diphenyl-1,3,5-hexatriene) quantifies membrane fluidity changes. Compare with control lipids lacking the ester .
Q. What experimental approaches confirm the (Z)-stereochemistry of the 9-octadecenyl moiety?
- Methodological Answer : Combine ¹³C-NMR (chemical shifts for Z vs. E isomers at δ 127–130 ppm) with infrared (IR) spectroscopy (C=C stretching at ~720 cm⁻¹ for cis). Chiral chromatography using a cyclodextrin-based column resolves stereoisomers, with retention times matched to certified reference standards .
Data Contradiction & Validation
Q. How should researchers address conflicting CAS registry entries (e.g., 52503-41-0 vs. 22393-86-8) for this compound?
- Methodological Answer : Cross-validate using spectral databases (e.g., NIST Chemistry WebBook) and structural elucidation. For example, 22393-86-8 corresponds to the free ester, while 52503-41-0 may denote a salt or branched derivative. Confirm via elemental analysis and HRMS to rule out salt adducts or impurities .
Application in Biological Studies
Q. What protocols are effective for testing the compound’s antimicrobial activity?
- Methodological Answer : Use broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria and fungi. Prepare stock solutions in DMSO (≤1% v/v) and test concentrations from 0.1–100 µg/mL. Include positive controls (e.g., ampicillin) and assess minimum inhibitory concentrations (MICs) via optical density (OD₆₀₀). For example, ethyl acetate extracts containing similar esters showed MICs of 25–50 µg/mL against Staphylococcus aureus .
Notes
- Stereochemical Integrity : The (Z)-configuration is critical for bioactivity; always verify via NOESY or chiral chromatography.
- Data Reproducibility : Publish raw chromatograms and spectral data in supplementary materials for peer validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
